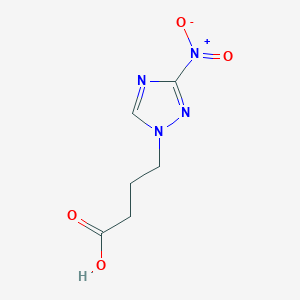
1-(丁酰基)-3-硝基-1,2,4-三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
科学研究应用
4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials, including energetic materials and polymers.
作用机制
Target of Action
Compounds with similar structures, such as other 1,2,4-triazole derivatives, have been found to exhibit antimicrobial activity against eskape pathogens .
Mode of Action
It’s known that nitro-containing compounds like this can undergo a bioreductive transformation in the presence of certain enzymes, leading to the formation of reactive species that can interact with cellular targets .
Biochemical Pathways
Nitro-containing compounds are generally known to interfere with dna synthesis and disrupt cellular function, leading to cell death .
Pharmacokinetics
The pharmacokinetics of similar nitro-containing compounds suggest that they can be absorbed and distributed throughout the body, metabolized (often through reduction), and then excreted .
Result of Action
Similar nitro-containing compounds are known to cause cellular damage and death, often through the generation of reactive species that can damage cellular components .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid. For instance, the presence of certain enzymes can catalyze the reduction of the nitro group, influencing the compound’s activity . Additionally, factors such as pH and temperature can affect the compound’s stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with butyric acid derivatives under specific conditions. One common method includes the use of dibromisocyanuric acid as a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, dibromisocyanuric acid, and various solvents like acetonitrile and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized triazole compounds .
相似化合物的比较
Similar Compounds
3-Nitro-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
4-(1H-1,2,4-Triazol-1-yl)butyric acid: Lacks the nitro group but shares the triazole and butyric acid moieties.
1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group.
Uniqueness
The combination of these functional groups makes it a versatile compound for various research and industrial purposes .
属性
IUPAC Name |
4-(3-nitro-1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c11-5(12)2-1-3-9-4-7-6(8-9)10(13)14/h4H,1-3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHMLQUUROMVFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
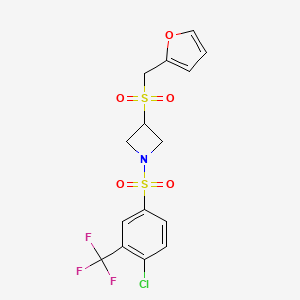
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/new.no-structure.jpg)
![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)
![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one](/img/structure/B2392643.png)

![2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2392647.png)
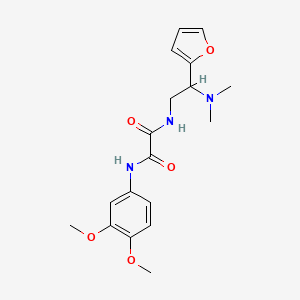
![N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392649.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392650.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)
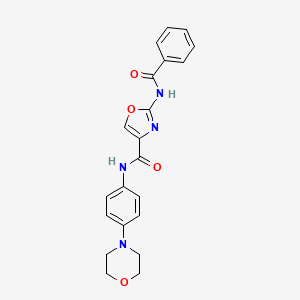
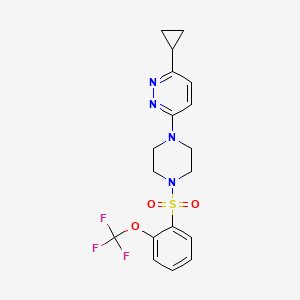
![Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2392659.png)
